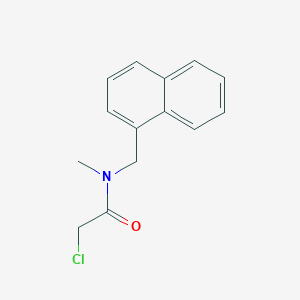
N-(3-bromophenyl)-2-chloro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-chloro-N-methylacetamide, also known as BCPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-chloro-N-methylacetamide is not fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body. This binding can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-chloro-N-methylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-2-chloro-N-methylacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. In addition, N-(3-bromophenyl)-2-chloro-N-methylacetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-chloro-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also exhibits potent biological activity, making it a useful tool for investigating various biological processes. However, N-(3-bromophenyl)-2-chloro-N-methylacetamide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-chloro-N-methylacetamide. One area of interest is the development of N-(3-bromophenyl)-2-chloro-N-methylacetamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the synthesis of novel N-(3-bromophenyl)-2-chloro-N-methylacetamide derivatives with improved biological activity. In addition, further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-2-chloro-N-methylacetamide and to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N-(3-bromophenyl)-2-chloro-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-bromophenyl)-2-chloro-N-methylacetamide in various fields and to develop new applications for this promising compound.
Méthodes De Synthèse
N-(3-bromophenyl)-2-chloro-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 3-bromophenylmagnesium bromide with 2-chloro-N-methylacetamide. The resulting product is then purified through recrystallization to obtain pure N-(3-bromophenyl)-2-chloro-N-methylacetamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-chloro-N-methylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3-bromophenyl)-2-chloro-N-methylacetamide has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In organic synthesis, N-(3-bromophenyl)-2-chloro-N-methylacetamide has been used as a building block for the synthesis of various compounds. In materials science, N-(3-bromophenyl)-2-chloro-N-methylacetamide has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(9(13)6-11)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEISYEXWNHROOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)




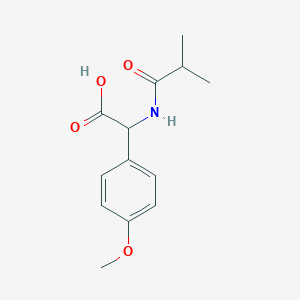
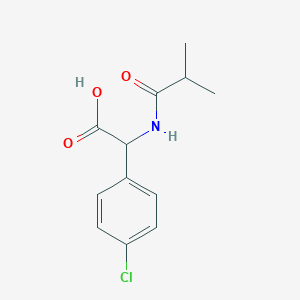
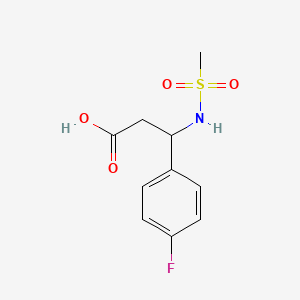
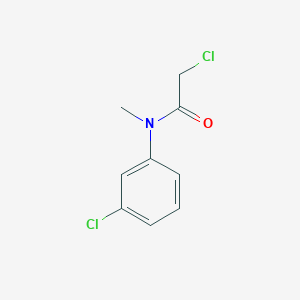
![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
